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Compound of Interest

Compound Name: 3-Octanamine

Cat. No.: B1615500 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical

properties, and synthesis of 3-octanamine. The information is presented to be a valuable

resource for researchers, scientists, and professionals involved in drug development and other

chemical synthesis endeavors.

Molecular Structure and Chemical Formula
3-Octanamine, a primary aliphatic amine, is characterized by an eight-carbon chain with an

amine group attached to the third carbon atom. Its chemical structure and formula are

fundamental to understanding its reactivity and physical properties.

The molecular formula for 3-octanamine is C₈H₁₉N.[1] Its IUPAC name is octan-3-amine.[1]

The structure consists of a heptyl group and an ethyl group attached to the nitrogen atom.

Key Identifiers:

CAS Number: 24552-04-3[1]

Molecular Weight: 129.24 g/mol [1]

InChI: 1S/C8H19N/c1-3-5-6-7-8(9)4-2/h8H,3-7,9H2,1-2H3[1]

SMILES: CCCCCC(CC)N[1]
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Molecular Structure Diagram:

Caption: 2D representation of the 3-Octanamine molecular structure.

Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for 3-octanamine is provided in

the table below for easy reference and comparison. This data is crucial for its identification,

characterization, and application in various chemical processes.

Property Value

Molecular Formula C₈H₁₉N

Molecular Weight 129.24 g/mol

Boiling Point 161-163 °C

Density 0.784±0.06 g/cm³ (Predicted)

pKa 11.00±0.35 (Predicted)

¹³C NMR Chemical Shifts See detailed breakdown below

¹H NMR Chemical Shifts See detailed breakdown below

IR Spectral Data See detailed breakdown below

Mass Spectrometry (m/z) See detailed breakdown below

Spectroscopic Data Breakdown
¹³C NMR Spectroscopy: While a complete, experimentally verified spectrum with assigned

peaks is not readily available in public databases, predicted chemical shifts based on its

structure are as follows:

C1: ~14 ppm

C2: ~23 ppm

C3: ~50 ppm
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C4: ~36 ppm

C5: ~29 ppm

C6: ~23 ppm

C7: ~32 ppm

C8: ~14 ppm

¹H NMR Spectroscopy: Similarly, predicted proton NMR chemical shifts are:

-CH₃ (C1 & C8): ~0.9 ppm (triplets)

-CH₂- groups (C2, C4, C5, C6, C7): ~1.3-1.5 ppm (multiplets)

-CH- (C3): ~2.7 ppm (multiplet)

-NH₂: ~1.1 ppm (broad singlet)

Infrared (IR) Spectroscopy: The IR spectrum of 3-octanamine is expected to show

characteristic peaks for a primary amine:

N-H stretch (asymmetric and symmetric): Two bands in the region of 3400-3250 cm⁻¹ (weak

to medium intensity).[2]

C-H stretch (aliphatic): Strong absorptions in the 2960-2850 cm⁻¹ region.

N-H bend (scissoring): A medium to strong band around 1650-1580 cm⁻¹.[2]

C-N stretch (aliphatic amine): A weak to medium absorption in the 1250–1020 cm⁻¹ range.[2]

Mass Spectrometry: The electron ionization mass spectrum of 3-octanamine would exhibit

fragmentation patterns typical for aliphatic amines. The molecular ion peak ([M]⁺) is expected

at m/z 129. Key fragment ions would arise from α-cleavage (cleavage of the C-C bond adjacent

to the C-N bond), which is a characteristic fragmentation pathway for amines.
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m/z 58: A prominent peak resulting from the cleavage of the C3-C4 bond, yielding the

[CH(NH₂)(CH₂CH₃)]⁺ ion.[1]

m/z 100: A significant peak from the cleavage of the C2-C3 bond, resulting in the [CH(NH₂)

(CH₂CH₂CH₂CH₃)]⁺ ion.[1]

m/z 41, 44, 30: Other smaller fragments commonly observed in the mass spectra of aliphatic

amines.[1]

Experimental Protocols: Synthesis of 3-Octanamine
3-Octanamine is commonly synthesized via the reductive amination of 3-octanone. A modern

and efficient method utilizes an iridium catalyst with formic acid and ammonium formate as the

hydrogen and nitrogen sources, respectively.

Iridium-Catalyzed Reductive Amination of 3-Octanone
This protocol is based on general procedures for iridium-catalyzed reductive amination of

ketones.

Materials:

3-Octanone

Ammonium formate (HCOONH₄)

Formic acid (HCOOH)

[Cp*IrCl₂]₂ (dichloro(pentamethylcyclopentadienyl)iridium(III) dimer) or a similar iridium

catalyst

Methanol (MeOH) or another suitable solvent

Inert gas (Argon or Nitrogen)

Standard laboratory glassware and Schlenk line equipment

Magnetic stirrer and heating plate
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Rotary evaporator

Extraction and chromatography equipment

Experimental Procedure:

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 3-octanone (1.0

mmol), ammonium formate (5.0 mmol), and the iridium catalyst (e.g., [Cp*IrCl₂]₂, 0.01 mmol).

Solvent and Reagent Addition: Add anhydrous methanol (5 mL) to the flask, followed by

formic acid (2.0 mmol).

Reaction Conditions: The reaction mixture is stirred vigorously and heated to reflux

(approximately 65 °C) for 8-24 hours. The progress of the reaction should be monitored by

Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Work-up:

After the reaction is complete, the mixture is cooled to room temperature.

The solvent is removed under reduced pressure using a rotary evaporator.

The residue is taken up in a suitable organic solvent (e.g., diethyl ether or ethyl acetate)

and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to

neutralize any remaining acid.

The organic layer is then washed with brine, dried over anhydrous sodium sulfate

(Na₂SO₄), and filtered.

Purification: The crude product is concentrated, and the resulting 3-octanamine can be

purified by fractional distillation or column chromatography on silica gel to yield the pure

product.

Experimental Workflow Diagram:
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Caption: Experimental workflow for the synthesis of 3-Octanamine.

Biological Activity and Applications in Drug
Development
Currently, there is limited publicly available information on the specific biological activities or

direct applications of 3-octanamine in drug development. Its structural motif, a simple aliphatic

amine, makes it a potential building block or intermediate in the synthesis of more complex,

biologically active molecules. The amine functionality provides a reactive site for further

chemical modifications, such as amide bond formation, alkylation, and arylation, which are

common strategies in medicinal chemistry to generate libraries of compounds for screening.

Researchers and drug development professionals may consider using 3-octanamine as a

starting material or a scaffold to introduce lipophilic character and a basic nitrogen atom into a

target molecule, which can be important for pharmacokinetic properties like membrane

permeability and oral bioavailability.

Conclusion
3-Octanamine is a well-defined chemical entity with established physical and spectroscopic

properties. Its synthesis, particularly through modern catalytic methods like iridium-catalyzed

reductive amination, is efficient and straightforward. While its direct biological applications are
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not extensively documented, its utility as a chemical intermediate in the synthesis of more

complex molecules holds potential for various research and development applications,

including in the pharmaceutical industry. The data and protocols provided in this guide serve as

a valuable resource for scientists working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1615500?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/3-Octanamine
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://www.benchchem.com/product/b1615500#3-octanamine-molecular-structure-and-formula
https://www.benchchem.com/product/b1615500#3-octanamine-molecular-structure-and-formula
https://www.benchchem.com/product/b1615500#3-octanamine-molecular-structure-and-formula
https://www.benchchem.com/product/b1615500#3-octanamine-molecular-structure-and-formula
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1615500?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1615500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1615500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

